ETHYL 2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, a benzothiophene ring, and various functional groups, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through a ring-fusion strategy, where the triazinoindole is synthesized by condensing appropriate precursors under controlled conditions . The benzothiophene ring is then introduced through a series of reactions involving thiophene derivatives and suitable reagents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-({2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been explored for its antiproliferative activity against cancer cells . The triazinoindole core is known to bind to iron ions, making it a potential iron chelator for cancer therapy . Additionally, the compound’s unique structure allows it to interact with multiple biological targets, making it a valuable lead compound for further drug development .
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its ability to bind to iron ions. This binding disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The compound selectively binds to ferrous ions, and the addition of Fe2+ can abolish its cytotoxicity . This selective binding is crucial for its antiproliferative activity.
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives and benzothiophene-based compounds. For example, ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate and ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate share structural similarities with the compound . the unique combination of the triazinoindole core and the benzothiophene ring in ETHYL 2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE sets it apart from these similar compounds.
Properties
Molecular Formula |
C27H31N5O3S2 |
---|---|
Molecular Weight |
537.7g/mol |
IUPAC Name |
ethyl 2-[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H31N5O3S2/c1-5-19(24(33)29-25-21(26(34)35-6-2)17-12-8-10-14-20(17)36-25)37-27-28-23-22(30-31-27)16-11-7-9-13-18(16)32(23)15(3)4/h7,9,11,13,15,19H,5-6,8,10,12,14H2,1-4H3,(H,29,33) |
InChI Key |
NDGJFFLTZWMCIT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC4=C(C5=CC=CC=C5N4C(C)C)N=N3 |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC4=C(C5=CC=CC=C5N4C(C)C)N=N3 |
Origin of Product |
United States |
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